Cas no 4850-21-9 ((()-Quebrachamine)

(()-Quebrachamine structure
Nome del prodotto:(()-Quebrachamine
(()-Quebrachamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (()-Quebrachamine
- (+-)-7-Aethyl-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methano-azacycloundecino[5,4-b]indol
- (+/-)-quebrachamine
- (+/-)quebrachamine
- (-)-Quebrachamine
- 11-ethyl-5,8,9,10,11,12,13,14-octahydro-6H-7,14-diaza-7,11-methano-cycloundeca[a]indene
- 2,12-Didehydro-12,19-seco-aspidospermidin
- 2,12-didehydro-12,19-seco-aspidospermidine
- 7-Aethyl-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methano-azacycloundecino[5,4-b]indol
- dl-quebrachamine
- Quebrachamin
- quebrachamine
- (15R)-15-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene
- Kamassine
- 5.ALPHA.-QUEBRACHAMINE
- AC1Q1IW9
- NS00045080
- FDNDLNFGITWTOZ-LJQANCHMSA-N
- QUEBRACHAMINE, (+)-
- 2H-3,7-METHANOAZACYCLOUNDECINO(5,4-B)INDOLE, 7-ETHYL-1,4,5,6,7,8,9,10-OCTAHYDRO-, (7S)-
- 7M37I29KEU
- 4850-21-9
- 2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9
- C09235
- DTXSID50878438
- 2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-, (R)-
- 2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-, (-)-
- EINECS 225-440-2
- QUEBRACHAMINE [MI]
- SCHEMBL3412706
- (+)-Quebrachamine
- CHEMBL552709
- UNII-7M37I29KEU
- CHEBI:110
- Q27105240
- kamassin
- AC1L3P9D
- Quebrachamine (Kassamine)
- Quebrachamine
-
- Inchi: InChI=1S/C19H26N2/c1-2-19-10-5-12-21(14-19)13-9-16-15-6-3-4-7-17(15)20-18(16)8-11-19/h3-4,6-7,20H,2,5,8-14H2,1H3/t19-/m1/s1
- Chiave InChI: FDNDLNFGITWTOZ-LJQANCHMSA-N
- Sorrisi: CCC12CCCN(C1)CCC3=C(CC2)NC4=CC=CC=C34
Proprietà calcolate
- Massa esatta: 282.209598838g/mol
- Massa monoisotopica: 282.209598838g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 21
- Conta legami ruotabili: 1
- Complessità: 369
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 19Ų
(()-Quebrachamine Letteratura correlata
-
1. CLXXXIII.—QuebrachamineEllen Field J. Chem. Soc. Trans. 1924 125 1444
-
2. Enantioselective synthesis of (+)-quebrachamine using L-glutamic acid as a chiral templateSeiichi Takano,Kenji Chiba,Masahiro Yonaga,Kunio Ogasawara J. Chem. Soc. Chem. Commun. 1980 616
-
Majid M. Heravi,Zahra Amiri,Kosar Kafshdarzadeh,Vahideh Zadsirjan RSC Adv. 2021 11 33540
-
A. Cousen J. Chem. Soc. Abstr. 1924 126 i1025
-
Beau P. Pritchett,Brian M. Stoltz Nat. Prod. Rep. 2018 35 559
4850-21-9 ((()-Quebrachamine) Prodotti correlati
- 2172512-79-5(2-4-(but-3-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylphenol)
- 2229339-16-4(2-(4-chloro-2,5-difluorophenyl)-2,2-difluoroethan-1-ol)
- 944885-23-8(Benzenamine, 4-methoxy-3-(1-piperidinyl)-)
- 2172371-60-5(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-4-methylpentanoic acid)
- 428515-74-6(11-[4-(4-BUTYLPHENYLAZO)PHENOXY]UNDECYL METHACRYLATE)
- 1053655-93-8(N'-1-Amino-1-(3-chloro-4-fluorophenyl)methylidene hydrazinecarboxylic acid tert-butyl ester)
- 1172881-52-5(3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-methoxyphenyl)urea)
- 2679832-54-1(rac-(4aR,6S,7aS)-4-(2,2,2-trifluoroacetyl)-octahydrocyclopentab1,4oxazine-6-carboxylic acid)
- 1358728-71-8(N-(4-bromo-3-methylphenyl)-2-[(6-{[(4-fluorophenyl)methyl]amino}pyridazin-3-yl)sulfanyl]acetamide)
- 2580182-04-1(Ethyl 5-(2-methylpropyl)piperidine-2-carboxylate)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
